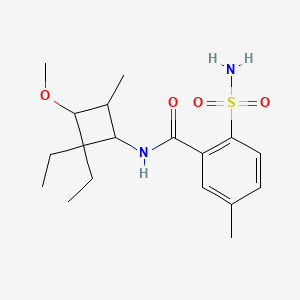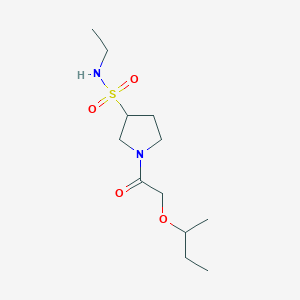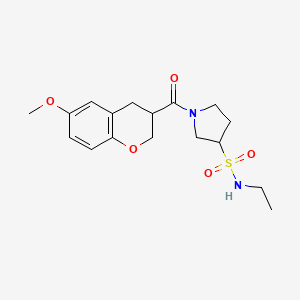![molecular formula C17H20N2O4S B6962726 (5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6962726.png)
(5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with a methylsulfonyl group and a piperidine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the furan ring, followed by the introduction of the methylsulfonyl group through sulfonation reactions. The piperidine ring is then synthesized separately and coupled with the pyridine moiety. Finally, the two major fragments are connected via a methanone linkage under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methanone linkage may produce alcohol derivatives.
Scientific Research Applications
(5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
2-Methyltetrahydrofuran: A biomass-derived solvent used in organic synthesis.
Uniqueness
(5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone is unique due to its combination of a furan ring, a piperidine ring, and a pyridine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(5-methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-24(21,22)16-5-4-15(23-16)17(20)19-9-6-13(7-10-19)11-14-3-2-8-18-12-14/h2-5,8,12-13H,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFTZRGZPQDILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6962655.png)
![3-fluoro-4-(hydroxymethyl)-N-[(2R)-1-hydroxypropan-2-yl]-N-methylbenzamide](/img/structure/B6962660.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine](/img/structure/B6962664.png)
![N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6962682.png)
![N-[8-[2-(dimethylamino)-2-oxoethyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methyloxolane-3-carboxamide](/img/structure/B6962686.png)
![N-[[1-(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6962696.png)
![4-(furan-2-carbonyl)-N-[1-(4-methyl-1,3-thiazol-2-yl)propyl]piperazine-1-carboxamide](/img/structure/B6962702.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-N-ethylpyrrolidine-3-sulfonamide](/img/structure/B6962708.png)


![3-[4-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)-3-(3-bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B6962739.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B6962743.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B6962746.png)
